molecular formula C3H8ClNO B1592853 Oxetan-3-amine hydrochloride CAS No. 491588-41-1

Oxetan-3-amine hydrochloride

Cat. No. B1592853
M. Wt: 109.55 g/mol
InChI Key: ZGNYUQSBJCCWGF-UHFFFAOYSA-N
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Description

Oxetan-3-amine hydrochloride, also known as Oxetan-3-ammonium chloride, is an organic compound with the molecular formula C3H7ClN2. It is a white, water-soluble solid that is used in a variety of scientific applications, such as in the synthesis of other compounds and as a reagent in chemical processes. In addition, it is used in the study of biochemistry and physiology, as well as in laboratory experiments.

Scientific research applications

1. Synthesis of Drug Relevant Molecules

Oxetane derivatives are crucial in the synthesis of drug molecules. A study by Guo et al. (2016) demonstrated the use of oxetanes in a one-pot three-component reaction to synthesize functionalized carbamates, which are important in pharmaceuticals. This approach showcases the utility of oxetanes in the formal synthesis of pharmaceutically relevant carbamates (Guo, Laserna, Rintjema, & Kleij, 2016).

2. Creation of Novel Peptides

Sharma et al. (2015) explored the synthesis of novel oxetane β3-amino acids and α, β-peptides from diacetone glucose. This research highlights the potential of oxetanes in developing new types of peptides, contributing significantly to the field of peptide chemistry (Sharma, Venkateshwarlu, Katukuri, Ramakrishna, & Sarma, 2015).

3. Development of Oxetane-Containing Polymers

Bellinghiere et al. (2015) explored the use of oxetane in polymer synthesis, particularly C(3)-substituted oxetanes for creating polyether glycols. This application demonstrates the versatility of oxetane derivatives in polymer chemistry, especially in generating polymers with specific surface properties (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015).

4. Production of Structurally Diverse 3-Aminooxetanes

Hamzik and Brubaker (2010) described a method for producing diverse 3-aminooxetanes using oxetan-3-tert-butylsulfinimine. This process is important for drug discovery, as it offers a straightforward approach to create various oxetane structures (Hamzik & Brubaker, 2010).

5. Discovery of Long-Acting IDO1 Inhibitors

Li et al. (2022) reported the discovery of novel oxetane indole-amine 2,3-dioxygenase (IDO1) inhibitors suitable for extended dosing. This finding is significant in the development of new therapeutics for oncology, highlighting the therapeutic potential of oxetane derivatives (Li et al., 2022).

properties

IUPAC Name

oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNYUQSBJCCWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630133
Record name Oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-amine hydrochloride

CAS RN

491588-41-1
Record name Oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 491588-41-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mazur, B Dymek, R Koralewski… - Journal of Medicinal …, 2019 - ACS Publications
… It was obtained from oxetan-3-amine hydrochloride in two steps according to general procedures A (yield 44%) and C (yield 30%). The final compound (18 mg, 0.04 mmol) was …
Number of citations: 21 pubs.acs.org
AM Palmer, V Chiesa, A Schmid… - Journal of medicinal …, 2010 - ACS Publications
… Preparation from carboxylic acid 7 (0.50 g, 1.5 mmol) and oxetan-3-amine hydrochloride (412 mg, 3.76 mmol) according to general procedure 5/workup procedure 2. Eluant for column …
Number of citations: 25 pubs.acs.org

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